3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide
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Overview
Description
3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide is an organic compound that features both bromine and chlorine substituents on its aromatic rings
Preparation Methods
The synthesis of 3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzoyl chloride with 2-(2-chlorophenyl)-2-methoxyethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen substituents.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where halogenated aromatic compounds have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide include:
3-(3-bromophenyl)-2-methylacrylic acid: This compound also features a bromine substituent but differs in its overall structure and functional groups.
3-(2-bromophenyl)propionic acid: Another bromine-containing compound with a different backbone structure.
3-(3-bromophenyl)-2-(2-pyridinyl)acrylonitrile: This compound has a similar aromatic structure but includes a pyridine ring and an acrylonitrile group.
The uniqueness of this compound lies in its specific combination of bromine and chlorine substituents, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClNO2/c1-23-17(14-7-3-5-9-16(14)20)12-21-18(22)11-10-13-6-2-4-8-15(13)19/h2-9,17H,10-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFFQZGKXRGJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=CC=C1Br)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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